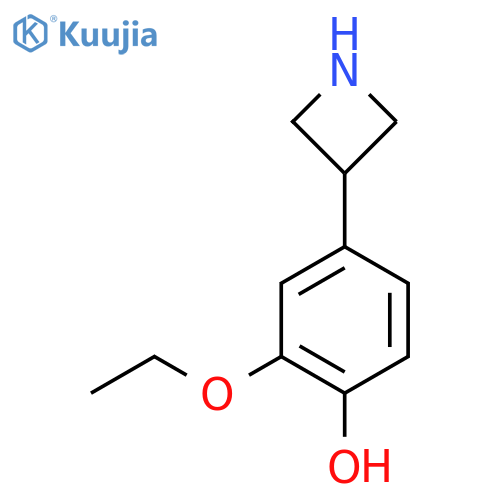Cas no 1260833-99-5 (4-(azetidin-3-yl)-2-ethoxyphenol)

1260833-99-5 structure
商品名:4-(azetidin-3-yl)-2-ethoxyphenol
4-(azetidin-3-yl)-2-ethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yl)-2-ethoxyphenol
- 1260833-99-5
- EN300-1847285
-
- インチ: 1S/C11H15NO2/c1-2-14-11-5-8(3-4-10(11)13)9-6-12-7-9/h3-5,9,12-13H,2,6-7H2,1H3
- InChIKey: NKCSAIWKLNQRNO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=C(C=CC(=C1)C1CNC1)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.5Ų
4-(azetidin-3-yl)-2-ethoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847285-0.25g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-10.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1847285-0.05g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-5g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-10g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-1g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-0.1g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1847285-1.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1847285-5.0g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1847285-0.5g |
4-(azetidin-3-yl)-2-ethoxyphenol |
1260833-99-5 | 0.5g |
$1221.0 | 2023-09-19 |
4-(azetidin-3-yl)-2-ethoxyphenol 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1260833-99-5 (4-(azetidin-3-yl)-2-ethoxyphenol) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
